(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl and styrylsulfonyl groups. Common reagents used in these steps include strong bases, oxidizing agents, and sulfonylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and styrylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: Known for its use as a ligand in coordination chemistry.
Levalbuterol Related Compound D: Used in pharmaceutical applications.
Dimethyl 2,6-pyridinedicarboxylate: Employed in organic synthesis and materials science.
Uniqueness
What sets (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane apart from these similar compounds is its unique bicyclic structure combined with the benzyl and styrylsulfonyl groups. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-benzyl-8-[(E)-2-phenylethenyl]sulfonyl-3,8-diazabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-26(25,14-13-18-7-3-1-4-8-18)23-20-11-12-21(23)17-22(16-20)15-19-9-5-2-6-10-19/h1-10,13-14,20-21H,11-12,15-17H2/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGHDYGGLUYMOC-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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